Ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate;oxalic acid
Overview
Description
Ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate;oxalic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse biological activities, and a piperazine ring, which enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of phenothiazine derivatives with ethyl piperazine-1-carboxylate under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product. The process may involve:
Step 1: Formation of the phenothiazine derivative.
Step 2: Reaction with ethyl piperazine-1-carboxylate.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving continuous monitoring of reaction parameters and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a tert-butyl group and an ethoxy moiety.
Uniqueness
Ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate is unique due to its specific combination of a phenothiazine moiety and a piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.C2H2O4/c1-2-27-21(26)23-13-11-22(12-14-23)15-20(25)24-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)24;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQJBJEBPIJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.